![molecular formula C16H20ClN5O3 B6472717 1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2640881-07-6](/img/structure/B6472717.png)

1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

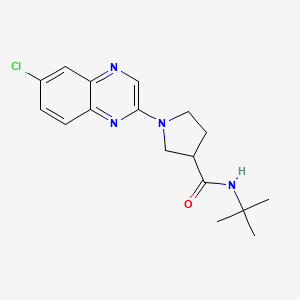

The compound is composed of a pyrrolidine-2,5-dione ring, a piperidine ring, and a pyrimidine ring . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of β-ketoacetate with pyridine-2-carboximidamide salt and phenylacetaldehydes . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine-2,5-dione ring, a piperidine ring, and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, 2-Chloropyrimidine, a similar compound, undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound interacts with its target, GPR119, to stimulate glucose-dependent insulin release by direct action in the pancreas . It also promotes the secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound’s interaction with GPR119 affects the insulin signaling pathway and the incretin pathway . The stimulation of these pathways leads to increased insulin release and GLP-1 secretion, which can help regulate blood glucose levels .

Pharmacokinetics

Dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The molecular and cellular effects of the compound’s action include increased insulin release from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells . These effects can help regulate blood glucose levels, making this compound a potential treatment for type 2 diabetes .

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O3/c1-20(16-18-8-11(17)9-19-16)12-4-6-21(7-5-12)15(25)10-22-13(23)2-3-14(22)24/h8-9,12H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXMVSQOBMLWJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C(=O)CN2C(=O)CCC2=O)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6472643.png)

![ethyl 5-methyl-1,1-dioxo-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6472651.png)

![3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472659.png)

![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472670.png)

![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472678.png)

![4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6472686.png)

![N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472694.png)

![N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472706.png)

![N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472708.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B6472720.png)

![benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine](/img/structure/B6472726.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6472734.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6472736.png)